u-74389g

Vue d'ensemble

Description

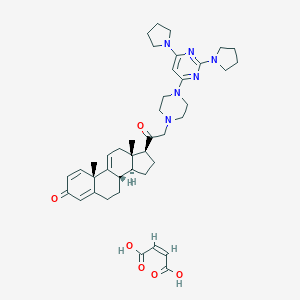

U-74389G, également connu sous le nom de 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triène-3,20-dione maléate, est un composé antioxydant synthétique appartenant à la classe des lazaroides. Les lazaroides sont des 21-aminostéroïdes qui présentent de puissantes propriétés antioxydantes en inhibant la peroxydation lipidique. This compound est particulièrement connu pour sa capacité à protéger contre les lésions d’ischémie-reperfusion dans divers tissus, notamment le cœur, le foie et les reins .

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Drug Formulation:

- Maleic acid is utilized to create stable salts with various pharmaceuticals, enhancing their solubility and bioavailability. For instance, it forms maleate salts with antihistamines and other drugs like indacaterol maleate and carfenazine .

- It acts as an acidulant in effervescent formulations due to its low solubility in water, which can be advantageous for controlled release mechanisms .

- Biochemical Reactions:

- Therapeutic Uses:

Agricultural Applications

- Pesticides and Herbicides:

- Soil Conditioning:

Industrial Applications

-

Polymer Production:

- Maleic acid is a key precursor for producing polyesters and alkyd resins used in coatings, adhesives, and plastics. It contributes to the formation of durable materials that are resistant to degradation .

- The compound is also used in the manufacture of copolymers that enhance material properties such as flexibility and strength.

- Dyes and Pigments:

- Food Industry:

Case Study 1: Pharmaceutical Development

A study conducted on the formulation of maleate salts demonstrated significant improvements in the solubility and stability of various drugs compared to their free base forms. The research highlighted how maleate salts can enhance therapeutic efficacy by improving absorption rates in clinical settings.

Case Study 2: Agricultural Innovations

Research into the use of maleic acid-based herbicides revealed that formulations containing this compound significantly reduced weed growth while being safer for non-target plants. This development has implications for sustainable agricultural practices.

Mécanisme D'action

U-74389G exerce ses effets principalement par ses propriétés antioxydantes. Le composé inhibe la peroxydation lipidique en piégeant les radicaux libres et en stabilisant les membranes cellulaires. Il inhibe également l’activité de la synthase d’oxyde nitrique inductible, réduisant la production d’oxyde nitrique et les dommages oxydatifs qui en résultent . De plus, this compound module l’expression des cytokines pro-inflammatoires et empêche l’activation des voies inflammatoires, contribuant à ses effets protecteurs .

Analyse Biochimique

Biochemical Properties

U-74389G Maleate plays a significant role in biochemical reactions, particularly in inhibiting lipid peroxidation reactions . It interacts with various enzymes and proteins, exerting its antioxidant effects and protecting against ischemia-reperfusion injury .

Cellular Effects

This compound Maleate has profound effects on various types of cells and cellular processes. It influences cell function by preventing lipid peroxidation, thereby protecting cells from oxidative stress . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound Maleate involves its antioxidant properties that prevent iron-dependent lipid peroxidation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound Maleate continues to exert its antioxidant effects, protecting against ischemia-reperfusion injury in various laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound Maleate vary with different dosages in animal models . Studies have observed threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound Maleate is involved in metabolic pathways that prevent lipid peroxidation . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound Maleate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de U-74389G implique plusieurs étapes, commençant par la préparation de la structure stéroïde principale, suivie par l’introduction des groupes pyrrolidinyl et piperazinyl. Les étapes clés comprennent :

Formation de la structure stéroïde principale : Cela implique la cyclisation d’un précurseur approprié pour former le noyau stéroïde.

Introduction des groupes pyrrolidinyl et piperazinyl : Ces groupes sont introduits par des réactions de substitution nucléophile, généralement en utilisant de la pyrrolidine et de la pipérazine comme réactifs.

Formation du sel maléate : La dernière étape implique la réaction du composé synthétisé avec l’acide maléique pour former le sel maléate, ce qui améliore la stabilité et la solubilité du composé.

Méthodes de Production Industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en lot : Des réacteurs à grande échelle sont utilisés pour effectuer les réactions de cyclisation et de substitution.

Purification : Le produit brut est purifié à l’aide de techniques telles que la recristallisation et la chromatographie pour atteindre la pureté désirée.

Formation du sel maléate : Le composé purifié est mis à réagir avec l’acide maléique pour former le sel maléate, qui est ensuite séché et emballé pour la distribution.

Analyse Des Réactions Chimiques

Types de Réactions : U-74389G subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du noyau stéroïde, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle, les convertissant en groupes hydroxyle.

Réactifs et Conditions Courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont utilisés.

Substitution : Des nucléophiles tels que les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des dérivés réduits et des analogues substitués de this compound .

4. Applications de Recherche Scientifique

This compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes de la peroxydation lipidique et de l’activité antioxydante.

Industrie : Utilisé dans le développement de formulations antioxydantes pour les produits pharmaceutiques et les nutraceutiques.

Comparaison Avec Des Composés Similaires

U-74389G fait partie d’une classe de composés connus sous le nom de lazaroides, qui comprend plus de 130 composés similaires. Voici quelques-uns des composés similaires notables :

Tirilazad : Un autre lazaroides ayant des propriétés antioxydantes similaires, mais différant par sa structure moléculaire spécifique et ses tissus cibles.

Méthylprednisolone : Un corticostéroïde ayant des propriétés anti-inflammatoires, mais manquant de l’activité antioxydante spécifique des lazaroides.

Vitamine E : Un antioxydant naturel ayant des propriétés de piégeage des radicaux libres similaires, mais différant par sa structure chimique et sa solubilité

Unicité de this compound : this compound est unique parmi les lazaroides en raison de sa structure moléculaire spécifique, qui lui permet de pénétrer efficacement les membranes cellulaires et d’exercer de puissants effets antioxydants. Sa capacité à inhiber la peroxydation lipidique et à moduler les voies inflammatoires en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

The compound identified as (Z)-but-2-enedioic acid; (8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule that exhibits significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound consists of a maleic acid backbone (also known as (Z)-but-2-enedioic acid ) and a complex cyclic structure featuring multiple functional groups that enhance its reactivity and biological interactions. The presence of both carboxylic acid groups and various nitrogen-containing moieties contributes to its unique pharmacological profile.

Research indicates that the compound interacts with several biological targets:

- Enzyme Inhibition : It acts as an inhibitor of transaminase reactions crucial for amino acid metabolism. This inhibition can affect neurotransmitter synthesis and overall metabolic pathways in organisms .

- Receptor Modulation : The quinazolinone component of the molecule is known to function as a noncompetitive antagonist of AMPA receptors. This action prevents glutamate from activating these receptors, which may have implications in neuroprotection and the treatment of neurological disorders.

2. Antimicrobial Activity

Studies have shown that the compound exhibits antimicrobial properties against various pathogens:

- It has been reported to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria .

3. Cytotoxic Effects

In vitro studies demonstrate that this compound can induce cytotoxicity in cancer cell lines such as HCT-116. The mechanism involves the inhibition of protein tyrosine kinases which are essential for cell proliferation and survival .

1. Neuroprotective Effects

A study explored the neuroprotective effects of the compound in models of neurodegeneration. It was found to significantly reduce neuronal cell death by modulating glutamate levels through its action on aspartate aminotransferase (GOT1), which is pivotal in maintaining glutamate homeostasis in the brain .

2. Antibacterial Properties

Another research project focused on the antibacterial efficacy against MRSA strains. The compound demonstrated a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Data Tables

| Biological Activity | Target/Mechanism | Effect |

|---|---|---|

| Enzyme Inhibition | Transaminase | Affects amino acid metabolism |

| Receptor Modulation | AMPA Receptors | Neuroprotective effects |

| Antimicrobial Activity | Gram-positive Bacteria | Inhibits growth of MRSA |

| Cytotoxicity | HCT-116 Cancer Cells | Induces cell death |

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N6O2.C4H4O4/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43;5-3(6)1-2-4(7)8/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t28-,29-,31+,36-,37-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCSSKWSUJMJCP-WQDFMEOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=C[C@@]83C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H54N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017666 | |

| Record name | 21-[4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9[11]-triene-3,20-dione maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

726.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500423 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

153190-29-5 | |

| Record name | 21-[4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9[11]-triene-3,20-dione maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of U-74389G?

A1: this compound primarily functions as a potent inhibitor of lipid peroxidation. [] It exhibits free radical scavenging properties, effectively neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cellular membranes. [, , , ]

Q2: How does this compound's antioxidant activity translate to potential therapeutic benefits?

A2: By mitigating oxidative stress, this compound has shown promise in preclinical models of ischemia-reperfusion injury, a condition characterized by excessive ROS production and subsequent tissue damage. [, , , , , , , , ]

Q3: Does this compound exert any effects beyond its antioxidant properties?

A3: Research suggests that this compound may also possess anti-inflammatory properties. In a rat model of inflammatory bowel disease, it significantly reduced the levels of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α while increasing the anti-inflammatory cytokine IL-10. []

Q4: Are there specific cellular targets for this compound's action?

A4: While this compound's precise cellular targets are not fully elucidated, its membrane-stabilizing properties suggest an interaction with cellular membranes. [, , , ] Research has shown that this compound is particularly effective in preventing permeability changes in brain microvascular endothelial cells monolayers. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound, chemically named 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleate salt, has a molecular weight of 726.9 g/mol. [] Information regarding its specific molecular formula and spectroscopic data is limited within the provided research.

Q6: What is known about the stability of this compound under different conditions?

A6: The available research does not provide detailed information on the stability of this compound under various conditions. Further research is needed to assess its stability profile, including factors like temperature, pH, and light exposure.

Q7: What is the pharmacokinetic profile of this compound?

A7: The provided research offers limited insights into the detailed pharmacokinetics of this compound. While intravenous administration is frequently employed in studies, specific information regarding its absorption, distribution, metabolism, and excretion (ADME) requires further investigation. [, , , ]

Q8: What preclinical models have been used to assess the efficacy of this compound?

A8: this compound's efficacy has been investigated in various preclinical models, including:

- Rat models of ischemia-reperfusion injury: These models have been used to evaluate its protective effects in organs like the liver, kidney, and intestine. [, , , , , , , ]

- Rat model of inflammatory bowel disease: This model demonstrated this compound's potential to reduce inflammation and promote mucosal healing. []

- Rat model of endotoxemia: This model highlighted the ability of this compound to suppress the release of TNF-α, a key mediator of inflammation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.